molecular formula C8H14N2O B1166458 (4aR,8aR)-octahydroquinoxalin-2(1H)-one CAS No. 114612-38-3

(4aR,8aR)-octahydroquinoxalin-2(1H)-one

Cat. No.: B1166458
CAS No.: 114612-38-3
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Description

(4aR,8aR)-octahydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C8H14N2O. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

Research has demonstrated that derivatives of (4aR,8aR)-octahydroquinoxalin-2(1H)-one exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of aminophosphonic acids based on this scaffold, which showed strong activity against the leukemia cell line MV-4-11 while maintaining low cytotoxicity towards normal cells (mouse fibroblasts-BALB/3T3) . The most potent compound identified was a diphenyl phosphonate derivative, which induced apoptosis through caspase 3/7 activation.

Synthetic Approaches

The synthesis of this compound derivatives often involves nucleophilic addition reactions and cyclization processes. Recent studies have reported one-pot synthesis methods that enhance yield and efficiency . These synthetic strategies are crucial for developing new compounds with improved biological activity.

Structural Variations

Structural modifications of the octahydroquinoxalin-2(1H)-one framework can significantly influence biological activity:

  • Aminophosphonic Acid Derivatives : These compounds have shown enhanced antiproliferative activity compared to their parent structures.
  • Substituted Quinolinones : Incorporating different functional groups has led to compounds with varied biological profiles, including antibacterial and anticancer activities .

Cancer Treatment

Given their promising antiproliferative properties, compounds derived from this compound are being investigated as potential candidates for cancer therapy. Their ability to selectively target cancer cells while sparing normal cells presents a significant advantage in drug development .

Other Biological Activities

Beyond anticancer properties, derivatives have been explored for their:

  • Antibacterial Effects : Some compounds exhibit activity against bacterial strains, indicating potential use in treating infections.
  • Inhibition of Key Enzymes : Certain derivatives have shown inhibitory effects on enzymes like COX-2 and LDHA, which are implicated in cancer progression .

Case Studies

StudyCompoundTargetFindings
Iwanejko et al. (2020)Aminophosphonic acidsMV-4-11 leukemia cellsStrong antiproliferative effect with low cytotoxicity to normal cells
MDPI Research (2021)Quinolinone derivativesHCT-116 colorectal cancer cellsDemonstrated significant cytotoxicity and enzyme inhibition
OUCI Study (2019)Various derivativesMultiple cancer cell linesHighlighted the importance of structural modifications for biological efficacy

Properties

CAS No.

114612-38-3

Molecular Formula

C8H14N2O

Molecular Weight

0

Origin of Product

United States

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